1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- is an organic compound with the molecular formula C21H18N2O3 and a molecular weight of 346.38 g/mol . This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a phenylamino group attached to a propanone backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- can be achieved through several synthetic routes. One common method involves the Mannich-type reaction, where benzaldehyde, aniline, and 4-nitroacetophenone are used as starting materials. The reaction is typically carried out in the presence of a catalyst such as Yb(OSO2C8H17)3 in toluene at 60°C for 12 hours . This method yields the desired compound with high purity and efficiency.
Analyse Chemischer Reaktionen
1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and phenyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- involves its interaction with molecular targets and pathways within cells. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The phenylamino group can interact with proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- can be compared with similar compounds such as:
3-Hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone: This compound has a hydroxyl group instead of a phenylamino group, leading to different chemical properties and reactivity.
1-Propanone, 3-[(4-nitrophenyl)amino]-1-phenyl-: This compound has an amino group attached to the nitrophenyl group, resulting in different biological activities and applications.
The uniqueness of 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113451-12-0 |
---|---|
Molekularformel |
C21H18N2O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-anilino-3-(4-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H18N2O3/c24-21(17-7-3-1-4-8-17)15-20(22-18-9-5-2-6-10-18)16-11-13-19(14-12-16)23(25)26/h1-14,20,22H,15H2 |
InChI-Schlüssel |
DIEZZGKLOLXKDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.